

What is the chemical structure of 12-Oxocalanolide A?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 12-Oxocalanolide A

Cat. No.: B021983

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A Technical Guide to 12-Oxocalanolide A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **12-Oxocalanolide A**, a significant pyranocoumarin with antiviral properties. It details the compound's chemical structure, mechanism of action, available quantitative data, and key experimental protocols relevant to its study.

Chemical Structure and Properties

12-Oxocalanolide A is a tetracyclic dipyranocoumarin and a derivative of the well-known anti-HIV-1 agent, (+)-Calanolide A. The defining structural feature of **12-Oxocalanolide A** is the presence of a ketone (oxo) group at the C-12 position of the pyran ring, in place of the hydroxyl group found in Calanolide A. This modification is critical to its biological activity profile. The compound has been synthesized and evaluated in its dextrorotatory (+), levorotatory (-), and racemic (±) forms.



Property	Value
Molecular Formula	C22H24O5[1]
Molar Mass	368.4 g/mol [1]
IUPAC Name	(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15- trioxatetracyclo[12.4.0.0 ² ,7.0 ⁸ ,1 ³]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione[1]
CAS Number	161753-49-7[1]
Synonyms	(+)-12-Oxocalanolide A[1]
Class	Coumarins, Pyranocoumarins[1]

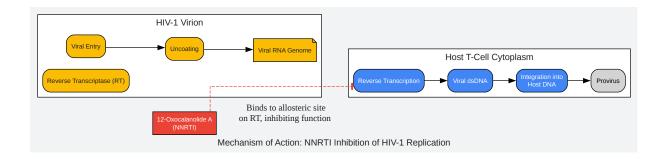
Biological Activity and Mechanism of Action

12-Oxocalanolide A is classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Its primary mechanism of action is the potent and specific inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the replication of the virus.

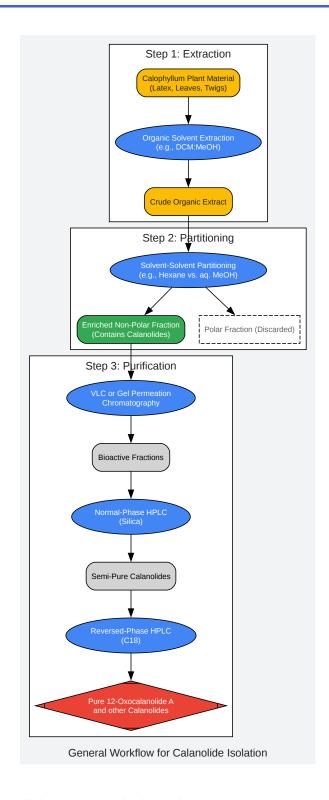
Unlike nucleoside inhibitors that bind at the enzyme's active site, NNRTIs like 12Oxocalanolide A bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT. This binding event induces a conformational change in the enzyme, distorting the active site and severely impeding the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle before the integration of viral DNA into the host cell's genome.

Notably, **12-Oxocalanolide A** has demonstrated activity against HIV-1 strains that are resistant to other classes of NNRTIs and is also reported to be the first in the calanolide series to show inhibitory activity against Simian Immunodeficiency Virus (SIV)[2].









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References

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- To cite this document: BenchChem. [What is the chemical structure of 12-Oxocalanolide A?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021983#what-is-the-chemical-structure-of-12-oxocalanolide-a]

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